Fmoc-Asp(OMe)-OH

Vue d'ensemble

Description

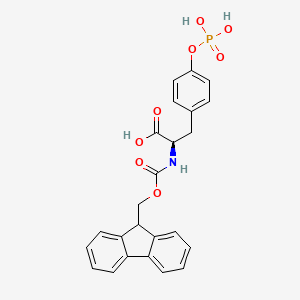

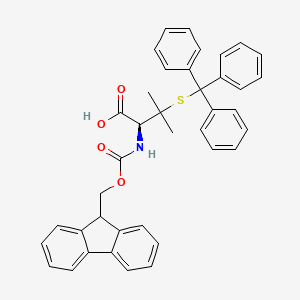

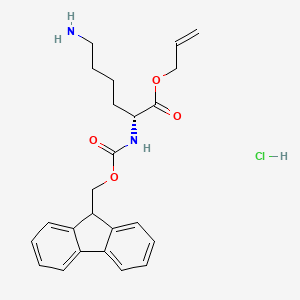

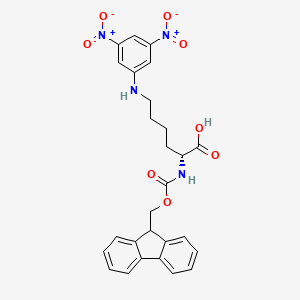

Fmoc-Asp(OMe)-OH, also known as this compound, is a useful research compound. Its molecular formula is C20H19NO6 and its molecular weight is 369.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Peptide Synthesis:

- Fmoc-Asp(OMe)-OH is utilized in Fmoc solid phase peptide synthesis to prevent base-catalyzed aspartimide formation. This approach yields cleaner crude products and enhances the synthesis efficiency (Karlström & Undén, 1996).

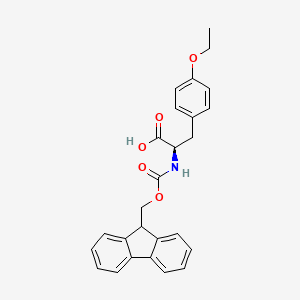

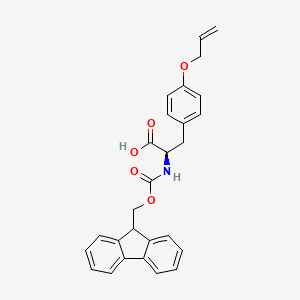

- New derivatives of this compound, such as Fmoc-Asp(OEpe)-OH and Fmoc-Asp(OPhp)-OH, have been developed to further minimize aspartimide by-products in peptide synthesis, proving extremely effective in various applications (Behrendt, Huber, Marti, & White, 2015).

Synthesis of Functional Molecules:

- This compound is used in the synthesis of pentasubstituted pyrroles, a process involving intramolecular C-arylation, aldol condensation, and spontaneous aromatization. This strategy provides a straightforward method for accessing functionalized pyrroles (Lemrová, Maloň, & Soural, 2022).

Cell Culture and Biomedical Applications:

- In cell culture, this compound-based dipeptide hydrogels support the viability and growth of fibroblast cells. These hydrogels mimic the integrin-binding RGD peptide of fibronectin, crucial for various biomedical applications (Liyanage, Vats, Rajbhandary, Benoit, & Nilsson, 2015).

- It is also used in the development of minimalistic dipeptide-based hydrogels, which are significant in peptide nanotechnology and biomedical products. These hydrogels can support cell growth and exhibit interesting properties like DNA binding (Chakraborty et al., 2020).

Nanotechnology:

- This compound has been instrumental in the development of nanomaterials, such as in the synthesis of peptide hydrogels that incorporate graphene, showcasing the potential of peptide-based materials in nanotechnology (Adhikari & Banerjee, 2011).

Enzyme-Driven Dynamic Peptide Libraries:

- It plays a role in the dynamic combinatorial libraries (DCL) for discovering self-assembling nanostructures, demonstrating an evolution-based approach for the selection and amplification of supramolecular peptide nanostructures (Das, Hirst, & Ulijn, 2009).

Mécanisme D'action

Target of Action

Fmoc-Asp(OMe)-OH, also known as Fmoc-modified aspartic acid, is primarily targeted towards the fabrication of functional materials . It is used as a building block in the self-assembly of various structures due to its inherent hydrophobicity and aromaticity .

Mode of Action

The Fmoc moiety in this compound promotes the association of building blocks, leading to self-assembly . This is facilitated by hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the self-assembly of functional molecules . The compound influences the formation of unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .

Pharmacokinetics

It is known that the compound exhibits efficient self-assembly propensity . More research is needed to outline the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are seen in its ability to self-assemble into functional materials . These materials have potential applications related to cell cultivation, bio-templating, optical properties, drug delivery, catalytic properties, therapeutic properties, and antibiotic properties .

Action Environment

The action of this compound can be influenced by environmental factors such as pH . For instance, the optical properties of the Fmoc group can be modulated through pH-dependent self-assembly

Analyse Biochimique

Biochemical Properties

Fmoc-Asp(OMe)-OH plays a significant role in biochemical reactions. It is involved in the self-assembly of biomolecular building blocks, a process that is influenced by the inherent hydrophobicity and aromaticity of the Fmoc moiety

Cellular Effects

The cellular effects of this compound are largely tied to its self-assembly properties. It has been suggested that the optical properties of Fmoc could be modulated through pH-dependent self-assembly

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its self-assembly properties. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks This can lead to changes at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the Fmoc/tBu solid-phase synthesis, a method often used for the synthesis of these molecules, allows the use of an excess of reagents to achieve quantitative yields . This suggests that the effects of this compound could potentially change over time in laboratory settings, depending on the stability and degradation of the product.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-26-18(22)10-17(19(23)24)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOKCYGOTGVDHL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670198 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145038-53-5 | |

| Record name | 4-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145038-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

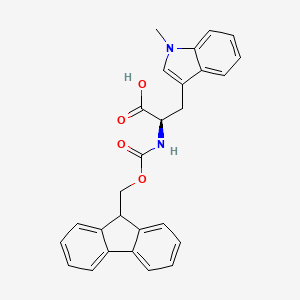

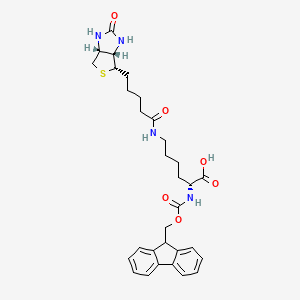

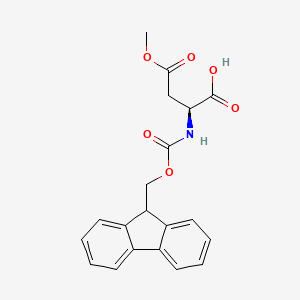

Q1: What is the role of Fmoc-Asp(OMe)-OH in the synthesis of pentasubstituted pyrroles?

A1: this compound, or N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid β-methyl ester, serves as a key building block in this synthetic strategy. [] The process begins by immobilizing this compound. This immobilized molecule then reacts with 4-nitrobenzenesulfonyl chloride, followed by alkylation with various α-haloketones. Treatment of the resulting intermediates with potassium trimethylsilanolate initiates a cascade reaction. This cascade involves sequential C-arylation, aldol condensation, and spontaneous aromatization, ultimately yielding the desired pentasubstituted pyrroles. [] Essentially, this compound provides the structural backbone upon which the pyrrole ring is constructed through this series of reactions.

Q2: What are the advantages of using this compound in this specific synthesis compared to other potential starting materials?

A2: The research highlights the "fast and simple access to pentasubstituted and functionalized pyrroles" enabled by this synthetic strategy, which leverages the reactivity of this compound. [] While the paper doesn't explicitly compare the use of this compound to other starting materials, the emphasis on the speed and simplicity of this method suggests advantages over alternative, potentially more complex or lower-yielding synthetic routes. Further research could directly compare different approaches to better quantify these advantages.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.